C12H10N2

Description

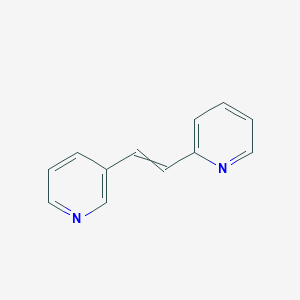

The exact mass of the compound (E)-2-[2-(3-pyridyl)vinyl]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63903. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-3-ylethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXDIUGCNUFQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-75-9 | |

| Record name | (E)-2-[2-(3-pyridyl)vinyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Azobenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and application of novel azobenzene derivatives. Azobenzene-based compounds are a cornerstone of photopharmacology and smart materials due to their ability to undergo reversible trans-cis isomerization when exposed to light, making them ideal candidates for developing photoswitchable drugs and functional materials.[1][2] This document details common synthetic routes, essential characterization techniques, and key photophysical properties, with a focus on applications relevant to drug development.

Synthesis of Azobenzene Derivatives

The synthesis of azobenzenes can be approached through various methods, from classical reactions to modern catalytic systems. The choice of method often depends on the desired substitution pattern and functional group tolerance.

Prominent Synthetic Methodologies

-

Azo Coupling Reaction : This is a classic and widely used method involving the reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol or aniline.[1][3]

-

Mills Reaction : This method produces aromatic azo compounds through the condensation of aromatic nitroso derivatives with anilines.[1][4]

-

Wallach Reaction : This reaction involves the acid-catalyzed transformation of azoxybenzenes into 4-hydroxy-substituted azobenzene derivatives.[1]

-

Oxidative Coupling : More recent methods utilize the direct oxidative coupling of aromatic amines, often catalyzed by metal nanoparticles or metal oxides, providing a more direct route to the azo linkage.[4]

-

Reduction of Nitroaromatics : The reductive coupling of aromatic nitro compounds is an efficient pathway to synthesize symmetrical azobenzenes.[5]

-

Modern Catalytic Methods : Palladium-catalyzed C-N coupling reactions between N-aryl-N′-silyl diazenes and aryl halides have emerged for synthesizing asymmetrical azobenzene derivatives.[5]

Caption: A generalized workflow for the synthesis and purification of azobenzene derivatives.

Experimental Protocol: Azo Coupling Synthesis

This protocol provides a representative example for synthesizing an azo dye, 1-(4-hydroxyphenylazo)-2-naphthol, via a diazo coupling reaction.[6]

Materials:

-

4-aminophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Naphthalen-2-ol

-

Sodium hydroxide (NaOH)

-

Ice, distilled water

Procedure:

-

Preparation of Naphthalen-2-ol Solution: Dissolve 1.44 g of naphthalen-2-ol in a freshly prepared solution of 3 g of NaOH in 27 mL of water. Stir until fully dissolved and cool the solution in an ice-water bath.[6]

-

Preparation of Diazonium Salt Solution:

-

In a separate flask, dissolve 0.70 g of NaNO₂ in 5 mL of water.[6]

-

In another flask, dissolve 1.20 g of 4-aminophenol in 45 mL of water, then slowly add 12 mL of concentrated HCl. Stir until the 4-aminophenol dissolves completely.[6]

-

Cool the 4-aminophenol solution in an ice bath to 0 °C. Slowly add the chilled NaNO₂ solution dropwise while maintaining the temperature at 0-5 °C with constant stirring. Stir for an additional 2-3 minutes to ensure the completion of diazotization.[6]

-

-

Coupling Reaction:

-

Isolation and Purification:

Characterization of Azobenzene Derivatives

Proper characterization is crucial to confirm the identity, purity, and photophysical properties of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.

Caption: A standard workflow for the characterization of synthesized azobenzene derivatives.

Key Characterization Techniques

-

NMR Spectroscopy (¹H and ¹³C): Essential for elucidating the molecular structure and confirming the successful synthesis of the target compound.[7]

-

UV-Visible Spectroscopy: Used to study the electronic transitions of the azobenzene derivatives. The trans isomer typically displays a strong π–π* transition band and a weaker n–π* band. Upon isomerization to the cis form, the π–π* band intensity decreases and often blue-shifts, while the n–π* band becomes more prominent.[2][7]

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to determine the composition of the photostationary state (PSS) after irradiation.[8]

Experimental Protocol: UV-Vis Analysis of Photoisomerization

This protocol outlines the steps to monitor the trans-cis photoisomerization and thermal back-relaxation.

Materials:

-

Synthesized azobenzene derivative

-

Spectroscopic grade solvent (e.g., DMSO, Acetonitrile)

-

Quartz cuvette (10 mm path length)

-

UV-Vis Spectrophotometer

-

Light source for irradiation (e.g., UV lamp at 365 nm, visible light lamp > 420 nm)

Procedure:

-

Prepare a dilute solution of the azobenzene derivative (e.g., 30 µM) in the chosen solvent.[8]

-

Record the initial absorption spectrum of the solution at room temperature. This spectrum represents the thermally stable trans isomer.

-

Induce trans → cis Isomerization: Irradiate the solution in the cuvette with UV light (typically around the λmax of the π–π* band, e.g., 365 nm) for a set period until no further spectral changes are observed, indicating the photostationary state (PSS) has been reached.[8] Record the spectrum of the PSS.

-

Monitor Thermal cis → trans Relaxation: Place the cuvette containing the PSS mixture in the dark in a temperature-controlled holder within the spectrophotometer. Record spectra at regular time intervals to monitor the recovery of the initial trans-isomer spectrum.[8]

-

Data Analysis: Plot the absorbance change at the π–π* λmax over time to determine the kinetics of thermal relaxation and calculate the half-life (t₁/₂) of the cis isomer.[8]

Quantitative Data of Azobenzene Derivatives

The utility of an azobenzene derivative is defined by its quantitative properties, including synthesis yield and its unique photophysical characteristics.

Table 1: Synthesis and Physical Properties of Representative Azobenzene Derivatives

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Ref. |

|---|---|---|---|---|

| Azobenzene | Reductive Coupling (Nitrobenzene with Zinc) | 84–86 | 66–67.5 | [9] |

| Derivative AZO1¹ | Azo Coupling | - | - | [7] |

| Naphthalene-based Azo (2a) | Azo Coupling | - | - | [8] |

| Bis-azobenzene (3a) | Azo Coupling | - | - | [8] |

¹ 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid

Table 2: Spectroscopic and Photophysical Properties of Selected Azobenzene Derivatives

| Compound | Solvent | trans λmax (π–π*) | Isomerization Rate Constant (kᵢ) | cis Isomer Half-life (t₁/₂) | Ref. |

|---|---|---|---|---|---|

| AZO1¹ | DMSO | ~420 nm | 1.5 × 10⁻⁴ s⁻¹ | - | [7] |

| AZO2² | DMSO | ~420 nm | 3.1 × 10⁻³ s⁻¹ | - | [7] |

| Azobenzene (1a) | Acetonitrile | ~320 nm | - | 322 hours | [8] |

| Naphthyl-Azo (2a) | Acetonitrile | ~360 nm | - | 9 hours | [8] |

| Bis-Azo (3a) | Acetonitrile | ~400 nm | - | 0.5 hours | [8] |

| AzoF8-alt-Azo (side-chain) | - | 360 nm | - | - | [2] |

| AzoF8-alt-Azo (main-chain) | - | 425 nm | - | - | [2] |

¹ 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid ² Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate

Applications in Drug Development and Signaling

Azobenzene derivatives are at the forefront of photopharmacology, a field that uses light to control the activity of drugs.[10] By incorporating an azobenzene moiety into a biologically active molecule, its conformation, and therefore its ability to interact with a biological target like an enzyme or receptor, can be controlled externally with high spatiotemporal precision.[10][11]

The trans isomer is typically more stable and planar, while the cis isomer is bent and less stable. This structural change can be exploited to design a drug that is inactive in its trans form (administered in the dark) and becomes active only in its cis form when illuminated at a specific site in the body.[11] This approach has the potential to reduce off-target side effects and improve therapeutic efficacy. Azobenzene-based systems have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer applications.[12][13]

Caption: Photocontrolled inhibition of a signaling pathway by an azobenzene-based drug.

References

- 1. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Design and synthesis of a novel azobenzene-containing polymer both in the main- and side-chain toward unique photocontrolled isomerization properties - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of C12H10N2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of key C12H10N2 isomers, including phenazine, benzo[c]cinnoline, 1,10-phenanthroline, and 2,2'-bipyridine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing key experimental workflows.

Introduction to this compound Isomers

The constitutional isomers of this compound represent a fascinating class of diaza-aromatic compounds with diverse and tunable photophysical properties. Their rigid, planar structures and the presence of nitrogen heteroatoms give rise to unique electronic transitions, making them suitable for a wide range of applications, including as photosensitizers, in organic light-emitting diodes (OLEDs), as fluorescent probes, and as ligands in coordination chemistry. Understanding the distinct photophysical behavior of each isomer is crucial for harnessing their full potential in these fields. This guide focuses on four prominent isomers: phenazine, benzo[c]cinnoline, 1,10-phenanthroline, and 2,2'-bipyridine.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for the selected this compound isomers. It is important to note that these properties can be highly sensitive to the solvent environment.

Table 1: Photophysical Properties of Phenazine

| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |

| Ethanol | 248 | 107,000[1] | - | - | - |

| 362 | 13,500 | ||||

| Cyclohexane | ~250-350 | - | - | - | - |

Note: Fluorescence data for the parent phenazine is sparse as it is known to be weakly fluorescent. However, its derivatives can exhibit strong emission.[2][3]

Table 2: Photophysical Properties of Benzo[c]cinnoline

| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) | Φ_T |

| Various | Broad (300-550)[4] | - | - | - | - | ~1.0[4] |

Note: Benzo[c]cinnoline is characterized by broad absorption bands and a large Stokes shift. While the parent compound's fluorescence is not well-documented, certain derivatives show fluorescence, for instance, a derivative with electron push-pull substitutions fluoresces at 571 nm.[4] Its most notable feature is a high quantum yield of triplet formation.[4]

Table 3: Photophysical Properties of 1,10-Phenanthroline

| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |

| Dichloromethane | ~230, ~265, ~290 | - | ~360, ~380 | - | - |

| DMSO | ~270, ~320, ~340 | - | ~420 | - | - |

| Acetonitrile | - | - | 403 | - | - |

Note: The photophysical properties of 1,10-phenanthroline are significantly influenced by its environment, including solvent polarity and pH.[5][6][7] Much of the research focuses on its highly luminescent metal complexes.[8]

Table 4: Photophysical Properties of 2,2'-Bipyridine

| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |

| Ethanol | 233, 281 | 10,000, 13,500 | - | - | - |

| Cyclohexane | 245, 280 | - | - | - | - |

Note: Similar to 1,10-phenanthroline, 2,2'-bipyridine is a fundamental ligand in coordination chemistry, and its metal complexes, particularly those of ruthenium, are known for their intense luminescence.[9] The parent ligand itself is not strongly emissive. The photophysical properties of its derivatives can be tuned, with some exhibiting fluorescence quantum yields up to 49.1% in THF.[10]

Experimental Protocols

The accurate determination of photophysical properties relies on standardized experimental procedures. This section details the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the this compound isomers.

Methodology:

-

Sample Preparation: Prepare stock solutions of the isomer in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile) of known concentration. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Measure the absorbance spectra of the sample solutions over a relevant wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f).

Methodology for Emission Spectra:

-

Sample Preparation: Prepare dilute solutions of the isomer in a spectroscopic grade solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Select an appropriate excitation wavelength (usually the λ_abs).

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).

Methodology for Fluorescence Quantum Yield (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and emission in a similar spectral region as the sample.

-

Measurement:

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength, ensuring the absorbance is below 0.1.

-

Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Methodology for Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.

-

Measurement:

-

Excite the sample with the pulsed light source.

-

Measure the time delay between the excitation pulse and the arrival of the first emitted photon.

-

Repeat this process to build a histogram of photon arrival times.

-

-

Data Analysis: Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ_f).

Transient Absorption Spectroscopy

Objective: To study the properties and dynamics of excited states, such as triplet states.

Methodology (Pump-Probe Technique):

-

Instrumentation: A transient absorption spectrometer consisting of a pump laser (to excite the sample) and a probe laser (to measure the absorption of the excited state), with a variable delay line.

-

Measurement:

-

The intense pump pulse excites the sample.

-

A weaker, broad-spectrum probe pulse passes through the sample at a specific time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

-

Data Analysis: The resulting data provides a three-dimensional map of differential absorbance (ΔA) versus wavelength and time, allowing for the identification of transient species and the determination of their lifetimes.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental techniques described above.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Transient Absorption Spectroscopy (Pump-Probe).

Conclusion

The this compound isomers—phenazine, benzo[c]cinnoline, 1,10-phenanthroline, and 2,2'-bipyridine—exhibit a rich and varied photophysical landscape. Their properties are highly dependent on their specific molecular structure and the surrounding environment. While phenazine and its derivatives are of interest for their redox properties and potential as emitters, benzo[c]cinnoline stands out for its efficient triplet state formation. 1,10-Phenanthroline and 2,2'-bipyridine are foundational building blocks in the synthesis of highly luminescent metal complexes with broad applications. This guide provides a foundational understanding of their core photophysical properties and the experimental techniques used for their characterization, serving as a valuable starting point for further research and development in materials science, chemistry, and pharmacology.

References

- 1. PhotochemCAD | Phenazine [photochemcad.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. proquest.com [proquest.com]

- 6. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Study of fluorescence quenching properties of 5-hydroxy-l,10- phenanthroline in the presence of heavy metal ions in acetonitrile [dr.lib.sjp.ac.lk]

- 8. mdpi.com [mdpi.com]

- 9. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

cis-trans isomerization mechanism of azobenzene

An In-depth Technical Guide to the Cis-Trans Isomerization Mechanism of Azobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azobenzene and its derivatives are paramount in the development of photoresponsive materials, molecular machines, and photopharmacology due to their robust and reversible photoisomerization. The molecule can be switched between its thermally stable trans (E) isomer and a metastable cis (Z) isomer using light. The reverse cis-to-trans isomerization can be triggered photochemically or thermally. Understanding the intricate mechanisms governing this transformation is critical for the rational design of new photoswitchable systems with tailored properties. This technical guide provides a comprehensive overview of the core isomerization mechanisms, the role of electronic excited states, and the influence of environmental and structural factors. It includes a summary of key quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying processes.

Core Isomerization Mechanisms

The isomerization of azobenzene can proceed through two primary, distinct pathways in the ground and excited states: rotation and inversion. A third mechanism, concerted inversion, has been proposed to explain certain photochemical outcomes.

-

Rotation: This mechanism involves the torsion of the CNNC dihedral angle around the N=N double bond.[1][2] In the ground state (S₀), this pathway has a high energy barrier.[2] However, upon photoexcitation to an excited state (S₁ or S₂), the N=N bond order is reduced, making this rotation energetically favorable and often barrierless.[1][3] This pathway is widely accepted as the dominant mechanism for photoisomerization.[1][3][4]

-

Inversion: This pathway involves an in-plane, linear-like transition state where one of the NNC bond angles widens significantly (approaching 180°).[3][5] Computational studies suggest that in the ground state (S₀), the inversion pathway is energetically preferred over rotation for thermal isomerization.[1][2][6] In the first excited state (S₁), however, the inversion pathway typically involves a substantial energy barrier and is considered highly improbable for efficient photoisomerization.[2][3]

-

Concerted Inversion: Proposed by Diau and others, this mechanism involves the simultaneous inversion of both nitrogen centers.[1][2][3] This pathway is thought to become accessible upon excitation to the S₂ state and may provide an additional relaxation channel that leads preferentially back to the trans ground state, explaining the lower trans-to-cis quantum yield observed with S₂ excitation compared to S₁ excitation.[2][3]

Photochemical Isomerization

Light absorption promotes the azobenzene molecule to an electronically excited state, where the isomerization process occurs rapidly before relaxation back to the ground state.

Role of Electronic Excited States

The photochemistry of azobenzene is primarily governed by its two lowest energy singlet excited states:

-

S₁ (n→π): This state results from the promotion of a non-bonding electron (n) from a nitrogen atom to an antibonding π orbital. This transition is symmetry-forbidden, resulting in a weak absorption band in the visible region (~440 nm).[1][7] Excitation into this state generally leads to a higher quantum yield for trans-to-cis isomerization.[1][2] The dominant mechanism following S₁ excitation is rotation around the N=N bond.[1][2]

-

S₂ (π→π): This state arises from the promotion of an electron from a bonding π orbital to an antibonding π orbital. This is a symmetry-allowed transition, leading to a strong absorption band in the UV region (~320-350 nm).[7][8] Following excitation to S₂, the molecule undergoes a very rapid (femtosecond) internal conversion to the S₁ state, from which isomerization proceeds.[2] However, excitation to S₂ results in a lower trans-to-cis quantum yield compared to direct S₁ excitation.[1][2] This is often attributed to the opening of additional relaxation channels, such as the concerted inversion pathway, that can efficiently return the molecule to the trans ground state.[2][3]

Thermal Isomerization (cis → trans)

The cis isomer is thermodynamically less stable than the trans isomer by approximately 0.6 eV.[2] Consequently, it can thermally relax back to the trans form in the dark. The rate of this thermal back-isomerization is highly dependent on the substitution pattern of the azobenzene core and the surrounding environment. The activation energy for unsubstituted azobenzene is around 95 kJ mol⁻¹.[8] The accepted mechanism for thermal relaxation in the ground state is inversion.[1][2]

Factors Influencing Isomerization

The photochemical and thermal properties of azobenzene can be precisely tuned by chemical modification and by changing the solvent environment.

-

Substituent Effects: The electronic nature of substituents on the phenyl rings significantly alters isomerization behavior.

-

Electron-donating groups (e.g., -NH₂, -OCH₃) and electron-withdrawing groups (e.g., -NO₂) in the para positions create "push-pull" systems. These substitutions can red-shift the absorption bands and dramatically affect the thermal half-life of the cis isomer.[8][9] Push-pull substitution often accelerates thermal cis-to-trans relaxation.

-

Computational studies indicate that electron-donating groups tend to increase the ground-state inversion barrier, while electron-withdrawing groups decrease it.[1][2] This influences the rate of thermal relaxation.

-

-

Solvent Effects: The properties of the solvent can influence the rates of both photoisomerization and thermal relaxation.

-

Polarity: Studies have shown a strong dependence of the thermal isomerization rate on solvent polarity, with rates increasing by several orders of magnitude in more polar solvents for certain push-pull derivatives.[10] The photoisomerization constant shows a slighter dependence on solvent polarity.[10]

-

Viscosity: While solvent viscosity can play a role in systems with large-scale molecular motion, studies on simple azobenzene derivatives have shown that polarity has a much more dominant effect than viscosity on isomerization rates.[10]

-

Quantitative Data Summary

The following tables summarize key quantitative data for azobenzene and selected derivatives. Values can vary based on specific experimental conditions.

Table 1: Spectroscopic Properties and Quantum Yields (Φ)

| Compound | Solvent | trans λmax (π→π*) [nm] | cis λmax (n→π*) [nm] | Φt→c (at π→π*) | Φc→t (at n→π*) |

|---|---|---|---|---|---|

| Azobenzene | n-Hexane | 318 | 433 | 0.11 - 0.20[1][2] | 0.41 |

| Azobenzene | Ethanol | 320 | 434 | 0.12 | 0.42 |

| 4-Nitro-4'-dimethylaminoazobenzene | Toluene | 478 | ~450 | <0.01 | ~0.50 |

| Azobenzene in dsDNA | Buffer | 365 | - | 0.0056[11] | - |

Table 2: Thermal Isomerization Kinetics (cis → trans)

| Compound | Solvent | Half-life (τ1/2) at RT | Activation Energy (Ea) [kJ/mol] |

|---|---|---|---|

| Azobenzene | Acetonitrile | ~4.7 hours[11] | 95[8] |

| Azobenzene in dsDNA | Buffer | - | 88.8[12] |

| m-AB.Me | THF | ~8.5 hours[7] | - |

| m-AB.CO₂Me | THF | ~9.5 hours[7] | - |

Experimental Protocols

UV-Vis spectroscopy is the most common and direct method for monitoring azobenzene isomerization due to the distinct and well-separated absorption spectra of the E and Z isomers.

Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy

Objective: To quantify the kinetics and photostationary state (PSS) of an azobenzene derivative's trans↔cis isomerization.

Materials:

-

Azobenzene derivative

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, toluene)

-

Quartz cuvette with a stopper

-

UV-Vis spectrophotometer

-

Irradiation source for trans→cis (e.g., 365 nm LED or filtered lamp)

-

Irradiation source for cis→trans (e.g., >420 nm LED or filtered lamp)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the azobenzene derivative in the chosen solvent.

-

Dilute the stock solution to a working concentration where the maximum absorbance of the trans isomer's π→π* band is between 1.0 and 1.5.[13]

-

(Optional) Deaerate the solution by bubbling with N₂ or Ar for 10-15 minutes to prevent potential side reactions with oxygen in the excited state.[13]

-

-

Initial Spectrum (100% trans):

-

Keep the solution in the dark to ensure thermal equilibrium, where the population is almost exclusively the trans isomer.

-

Place the cuvette in the spectrophotometer and record a full absorption spectrum. This serves as the reference for the pure trans isomer.

-

-

trans-to-cis Isomerization:

-

Remove the cuvette from the spectrophotometer.

-

Irradiate the sample with the UV light source (e.g., 365 nm) for a defined period (e.g., 15-30 seconds).

-

Immediately after irradiation, place the cuvette back in the spectrophotometer and record the spectrum.

-

Observe the decrease in the π→π* band and the simultaneous increase in the n→π* band, indicating the formation of the cis isomer.[13]

-

Repeat this irradiation-measurement cycle until no further changes in the spectrum are observed. This point is the Photostationary State (PSS) under that specific wavelength.[13]

-

-

cis-to-trans Isomerization (Photochemical):

-

Using the sample at the PSS from the previous step, irradiate it with visible light (e.g., >420 nm).

-

Record spectra intermittently as in Step 3 until the original trans spectrum is recovered or a new PSS is reached.

-

-

cis-to-trans Isomerization (Thermal):

-

Take the sample at the PSS (high cis concentration).

-

Place the cuvette in a temperature-controlled holder inside the spectrophotometer, shielded from light.

-

Record absorption spectra at regular time intervals (e.g., every 5-10 minutes) to monitor the thermal relaxation back to the trans isomer.

-

Data Analysis: The fraction of cis and trans isomers in any mixture can be calculated from the absorbance at a specific wavelength using the Beer-Lambert law, provided the molar extinction coefficients of the pure isomers are known. The kinetics of thermal relaxation can be determined by plotting the change in absorbance over time and fitting to a first-order rate equation.

Conclusion

The cis-trans isomerization of azobenzene is a complex process governed by competing relaxation pathways from electronically excited states. While photoisomerization is dominated by a rotational mechanism, thermal relaxation proceeds via inversion. The efficiency and kinetics of these transformations can be finely tuned through electronic substitution and solvent choice, making azobenzene a uniquely versatile molecular switch. A thorough understanding of these fundamental principles, supported by robust quantitative characterization, is essential for leveraging azobenzene's photoswitching capabilities in advanced materials and therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

The Quantum Yield of Azobenzene Photoisomerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, owing to their ability to undergo reversible photoisomerization between their trans (E) and cis (Z) forms. The efficiency of this process is quantified by the photoisomerization quantum yield (Φ), a critical parameter for the rational design of photoswitchable systems. This guide provides a comprehensive overview of the quantum yield of azobenzene photoisomerization, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Core Concepts in Azobenzene Photoisomerization

The photoisomerization of azobenzene is a light-induced transformation between its two geometric isomers. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, typically corresponding to the π-π* transition. The reverse process, from cis to trans, can be triggered by visible light (n-π* transition) or occur thermally.[1] The quantum yield (Φ) is defined as the number of molecules that isomerize for each photon absorbed.[2]

The mechanism of photoisomerization has been a subject of extensive research, with two primary pathways proposed: rotation around the N=N double bond and inversion at one of the nitrogen atoms.[3] The specific pathway and the resulting quantum yield are influenced by a variety of factors, including the excitation wavelength, solvent polarity, temperature, and the presence of substituents on the azobenzene core.[4][5] Notably, the wavelength dependence of the quantum yield in azobenzene derivatives often violates Kasha's rule, indicating that the isomerization mechanism can differ depending on the initially excited electronic state.[6]

Quantitative Data on Photoisomerization Quantum Yields

The quantum yield of azobenzene and its derivatives is highly sensitive to the molecular environment and the specific experimental conditions. The following tables summarize key quantitative data from the literature.

| Compound | Solvent | Excitation Wavelength (nm) | Φ (E→Z) | Φ (Z→E) | Reference(s) |

| Azobenzene | Methanol | 313 | 0.11 | 0.41 | [3] |

| Azobenzene | Methanol | 365 | 0.24 | 0.53 | [3] |

| Azobenzene | Methanol | 436 | 0.11 | 0.47 | [3] |

| Azobenzene in ssDNA | Buffer | 365 | 0.036 | - | [3][7] |

| Azobenzene in dsDNA | Buffer | 365 | 0.0056 | - | [3][7] |

| Phenyl azopyrazole (PAP) derivatives | Acetonitrile | 365 | 0.33 - 0.58 | 0.29 - 0.44 | [8][9] |

| Phenyl azopyrazole (PAP) derivatives | Acetonitrile | 445 | 0.05 - 0.10 | 0.45 - 0.57 | [8][9] |

Factors Influencing Quantum Yield

Several factors can significantly modulate the photoisomerization quantum yield of azobenzene derivatives:

-

Wavelength of Irradiation: As shown in the table above, the quantum yield is dependent on the excitation wavelength.[4] Irradiation into the S2 state (π-π) and the S1 state (n-π) can lead to different isomerization efficiencies.[10]

-

Solvent: The polarity and viscosity of the solvent can influence the stability of the excited states and the transition states, thereby affecting the quantum yield.[5][11]

-

Substituents: Electron-donating or -withdrawing groups on the phenyl rings can alter the electronic structure and the energy levels of the excited states, leading to changes in the quantum yield.[12][13][14] Push-pull substitution, for instance, can redshift the absorption spectrum and influence the deactivation mechanism.[12]

-

Molecular Environment: The local environment, such as incorporation into DNA or other macromolecules, can impose steric constraints that alter the isomerization pathway and reduce the quantum yield.[7][15] The quantum yield for trans-to-cis photoisomerization is significantly decreased when azobenzene is incorporated into single-stranded DNA (ssDNA) and even more so in double-stranded DNA (dsDNA).[7]

-

Temperature: While the photoisomerization quantum yield of free azobenzene is largely temperature-independent, it can become strongly temperature-dependent when the molecule is incorporated into a structured environment like DNA, often correlating with the melting temperature of the host structure.[15][16]

Experimental Determination of Quantum Yield

Accurate determination of the photoisomerization quantum yield is crucial for the development of photoswitchable systems. The most common method involves chemical actinometry to determine the photon flux of the light source, followed by monitoring the photoisomerization process using techniques like UV-Vis spectroscopy.[2]

Key Experimental Protocol: Potassium Ferrioxalate Actinometry

This method utilizes a chemical actinometer, a solution with a well-characterized photochemical reaction of known quantum yield, to calibrate the photon flux of the irradiation source.[2] Potassium ferrioxalate is a widely used actinometer for the UV and visible regions.[2]

Objective: To determine the photon flux of a light source for subsequent measurement of the absolute photoisomerization quantum yield.

Materials:

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-phenanthroline solution (e.g., 0.2% w/v in a buffer)

-

The sample of interest dissolved in a suitable solvent

Procedure:

-

Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate in 0.05 M sulfuric acid. The concentration should be adjusted to ensure sufficient light absorption at the irradiation wavelength.

-

Irradiation of Actinometer: Place a known volume of the actinometer solution in a quartz cuvette and irradiate it with the light source for a precisely measured time. It is advisable to perform irradiations for different time intervals to ensure linearity.

-

Development and Measurement: After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution. This will form a colored complex with the Fe²⁺ ions produced during the photochemical reaction. Allow the color to develop in the dark and then measure the absorbance at its maximum (typically around 510 nm).

-

Calibration: Create a calibration curve by measuring the absorbance of standard solutions of Fe²⁺ of known concentrations.

-

Calculation of Photon Flux: From the absorbance of the irradiated actinometer solution and the calibration curve, determine the amount of Fe²⁺ formed. The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the specific irradiation wavelength.

-

Irradiation of Sample: Irradiate a solution of the sample of interest with a known concentration under the identical conditions used for the actinometry experiment.

-

Monitoring of Isomerization: Monitor the change in the concentration of the isomers over time using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or NMR.[2][17][18]

-

Calculation of Quantum Yield: The photoisomerization quantum yield (Φ_iso) is calculated as the rate of isomerization divided by the rate of photon absorption.[2]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key photoisomerization pathways and a generalized experimental workflow for quantum yield determination.

Caption: Photoisomerization pathways of azobenzene.

Caption: Experimental workflow for quantum yield determination.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. re.public.polimi.it [re.public.polimi.it]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

A Spectroscopic Investigation of Azobenzene's Solvatochromic Behavior

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azobenzene and its derivatives are a cornerstone of photochemical research, prized for their robust and reversible trans-cis isomerization when exposed to light. This photoswitching capability has positioned them as critical components in the development of light-activated drugs, molecular machines, and smart materials. A fundamental understanding of how the surrounding solvent environment influences the spectroscopic properties of azobenzene is paramount for the precise control and optimization of these applications. This technical guide provides a comprehensive overview of the spectroscopic analysis of azobenzene in various solvents, detailing experimental protocols and presenting key quantitative data to aid in research and development.

The electronic absorption spectrum of azobenzene is characterized by two primary bands: an intense π-π* transition and a weaker, lower-energy n-π* transition. The thermodynamically more stable trans-isomer typically exhibits a strong π-π* absorption in the ultraviolet region (around 320-350 nm), while the n-π* transition is often symmetry-forbidden and appears as a very weak band. Upon photoisomerization to the cis-isomer, the selection rules are relaxed, resulting in a more prominent n-π* absorption band in the visible region (around 430-450 nm), and a blue-shift of the π-π* band to around 280 nm.[1][2][3][4] The precise wavelength of maximum absorbance (λmax) for these transitions is highly sensitive to the solvent, a phenomenon known as solvatochromism.[5][6][7]

Solvatochromic Effects on Azobenzene's Absorption Spectra

The interaction between azobenzene and solvent molecules can significantly alter the energy levels of its molecular orbitals, leading to shifts in the absorption maxima. These solvatochromic shifts are primarily influenced by the solvent's polarity, dielectric constant, and its ability to act as a hydrogen bond donor or acceptor.[5][6][8]

Generally, the n-π* transition of the trans-azobenzene experiences a hypsochromic (blue) shift in polar, protic solvents. This is because the lone pair of electrons in the non-bonding orbital of the nitrogen atoms can be stabilized by hydrogen bonding with the solvent, increasing the energy required for the n-π* transition. Conversely, the π-π* transition often shows a bathochromic (red) shift with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.[5][6] The behavior of the cis-isomer's absorption bands is also subject to these solvent-dependent interactions.

Quantitative Spectroscopic Data

The following table summarizes the reported λmax values for the characteristic π-π* and n-π* electronic transitions of trans- and cis-azobenzene in a range of solvents with varying polarities. This data is essential for selecting appropriate solvents and excitation wavelengths in photoswitching experiments.

| Solvent | Isomer | Transition | λmax (nm) |

| Hexane | trans | π-π | ~320 |

| cis | n-π | ~433 | |

| Cyclohexane | trans | π-π | 321-330 |

| cis | n-π | 435-461 | |

| Toluene | trans | π-π | Varies with polarity |

| cis | n-π | Varies with polarity | |

| Chloroform | trans | π-π | Varies with polarity |

| cis | n-π | Varies with polarity | |

| Acetonitrile | trans | π-π | Not specified |

| cis | n-π | Not specified | |

| Methanol | trans | π-π | 321-330 |

| cis | n-π | 435-461 | |

| Ethanol | trans | π-π | Not specified |

| cis | n-π | Not specified | |

| Dimethyl Sulfoxide (DMSO) | trans | π-π | ~350 |

| cis | n-π | ~440 |

Note: The λmax values can be influenced by the specific azobenzene derivative and experimental conditions. The data presented here is for unsubstituted or minimally substituted azobenzene and should be used as a reference.

Experimental Protocols

Accurate spectroscopic analysis of azobenzene requires meticulous experimental procedures. The following protocols outline the key steps for sample preparation and UV-Vis spectroscopic measurements to monitor azobenzene isomerization.

Protocol 1: Sample Preparation

-

Solvent Selection : Choose a spectroscopic grade solvent appropriate for the intended experiment. Ensure the solvent does not absorb significantly in the spectral region of interest.[9]

-

Stock Solution Preparation : Prepare a stock solution of the azobenzene derivative in the chosen solvent at a known concentration.

-

Working Solution Preparation : Dilute the stock solution to a final concentration that results in a maximum absorbance between 0.5 and 1.5 for the most intense absorption band (typically the π-π* transition of the trans-isomer).[9][10] This ensures the measurement is within the linear range of the Beer-Lambert law.

-

Degassing (Optional) : For kinetic studies, it is recommended to deaerate the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can sometimes influence the isomerization process.[10]

Protocol 2: UV-Vis Spectroscopic Measurement and Photoisomerization

-

Initial Spectrum (Thermal Equilibrium) : Record the UV-Vis absorption spectrum of the prepared solution in a quartz cuvette. This initial spectrum, recorded in the dark, represents the thermally stable, predominantly trans-isomer.[9][10]

-

trans-to-cis Isomerization : Irradiate the sample with UV light at a wavelength corresponding to the λmax of the π-π* transition of the trans-isomer (e.g., 365 nm).[4][9] This can be done directly within a spectrophotometer equipped with a light source or externally.

-

Monitoring Isomerization : Record the UV-Vis spectra at regular intervals during irradiation. A decrease in the absorbance of the π-π* band of the trans-isomer and a concurrent increase in the absorbance of the n-π* band of the cis-isomer will be observed.[11]

-

Photostationary State (PSS) : Continue irradiation until no further changes in the absorption spectrum are observed. This indicates that a photostationary state, a dynamic equilibrium between the trans and cis isomers, has been reached.[10][12]

-

cis-to-trans Isomerization : The reverse isomerization can be induced by irradiating the sample at the PSS with light corresponding to the λmax of the n-π* transition of the cis-isomer (e.g., >420 nm visible light) or by allowing the solution to relax thermally in the dark.[4][10] The rate of thermal relaxation is highly dependent on the azobenzene derivative and the solvent.[10]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of azobenzene in different solvents, from sample preparation to data analysis.

This guide provides the foundational knowledge and practical protocols for the spectroscopic analysis of azobenzene in different solvents. A thorough understanding of these principles is crucial for harnessing the full potential of azobenzene-based systems in various scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Azobenzene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

- 7. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]

- 12. arxiv.org [arxiv.org]

New Frontiers in High-Energy Molecules: A Technical Guide to Novel C12H10N2 Isomers

For Immediate Release

Fayetteville, AR – Researchers have computationally discovered two novel high-energy isomers of C12H10N2, designated this compound-Cs and this compound-C2v. These "fused sandwich" structures, derived from cis-azobenzene, are predicted to be at least 100 kcal/mol higher in energy than their parent molecule, positioning them as potentially significant high-energy-density materials. Despite their high energy content, these isomers are believed to be kinetically stable.[1][2] This whitepaper provides a comprehensive overview of their discovery, predicted properties, and proposed methodologies for their synthesis and characterization.

Introduction

The quest for new high-energy-density materials (HEDMs) is a critical area of research with applications ranging from advanced propellants to novel explosives. Nitrogen-rich compounds are particularly promising candidates due to the large amount of energy released upon the formation of stable dinitrogen gas. This document details the theoretical discovery of two high-energy isomers of this compound, which represent a new frontier in the exploration of energetic molecules.

Computational Discovery

The new this compound isomers were discovered using a computational technique known as Enforced Geometry Optimization (EGO).[3] This method involves applying external forces to specific atoms within a molecule to explore its potential energy surface and identify new, metastable structures.

The discovery workflow began with the cis-conformer of azobenzene (this compound). By computationally "pushing" together symmetry-equivalent pairs of carbon atoms from the two phenyl rings, two new symmetrical "fused sandwich" isomers were identified.[3] These isomers, designated this compound-Cs and this compound-C2v based on their molecular symmetry, were found to be true minima on the potential energy surface, as confirmed by vibrational analysis.[2]

References

- 1. rsc.org [rsc.org]

- 2. Kinetically stable high-energy isomers of C14H12 and this compound derived from cis-stilbene and cis-azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetically stable high-energy isomers of C14H12 and this compound derived from cis-stilbene and cis-azobenzene - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Back-Relaxation Kinetics of cis-Azobenzene

This guide provides a comprehensive overview of the thermal cis-to-trans isomerization of azobenzene, a critical parameter in the design and application of photoswitchable molecules. The stability of the cis-isomer, governed by its thermal back-relaxation kinetics, dictates the temporal window for the action of light-activated drugs and the operational lifetime of molecular machines.

Introduction to Azobenzene Isomerization

Azobenzene is a prototypical molecular switch that undergoes reversible isomerization between its thermodynamically stable trans (E) form and a metastable cis (Z) form.[1] This transformation can be triggered by light, with UV radiation typically favoring the trans-to-cis conversion and visible light promoting the reverse.[2] Crucially, the cis-isomer can also revert to the more stable trans-isomer thermally, in the absence of light.[3] This spontaneous process, known as thermal back-relaxation or thermal isomerization, is a first-order kinetic process whose rate is highly sensitive to the molecular structure and its environment.[1] Understanding and controlling the kinetics of this thermal decay is paramount in photopharmacology, where the duration of a light-induced biological effect is directly linked to the half-life of the active cis-isomer.[4][5]

Mechanisms of Thermal cis-to-trans Isomerization

The thermal relaxation from the cis to the trans isomer is generally understood to proceed via one of two primary mechanistic pathways on the ground-state potential energy surface. The preferred pathway can be influenced by the substitution pattern on the azobenzene core and the polarity of the solvent.[1][6]

-

Rotation: This mechanism involves the rotation around the central N=N double bond. It proceeds through a twisted transition state where the π-bond is temporarily broken, leading to a dipolar character.[3] This pathway is often favored for "push-pull" azobenzenes (those substituted with both an electron-donating and an electron-withdrawing group) in polar solvents, which can stabilize the charge-separated transition state.[6][7]

-

Inversion: This pathway involves the planar inversion of one of the sp²-hybridized nitrogen atoms through a linear, sp-hybridized transition state.[1] The N=N double bond remains intact during this process. This mechanism is typically dominant for unsubstituted azobenzene and derivatives lacking strong push-pull character, particularly in nonpolar solvents.[4][6]

Some computational studies also propose a "rotation-assisted inversion" mechanism, suggesting a concerted motion involving both bending and twisting.[8]

Quantitative Kinetic Data

The rate of thermal back-relaxation is quantified by the rate constant (k), the half-life (t½), and the activation energy (Ea). These parameters are highly dependent on the molecular structure and the experimental conditions, such as solvent and temperature. Below is a summary of representative data from the literature.

| Compound | Solvent | Temperature (°C) | Half-Life (t½) | Activation Energy (Ea) | Reference |

| Unsubstituted Azobenzene | Gas Phase (UHV) | 41 - 112 | N/A | 1.09 eV (~105 kJ/mol) | [9] |

| Unsubstituted Azobenzene | Benzene | 35 | 1.4 days | N/A | [5] |

| Unsubstituted Azobenzene | N/A | N/A | 4 hours | N/A | [8] |

| 4-Methoxyazobenzene | BMIM PF₆ / BMIM Tf₂N | 15 - 50 | N/A | 84-104 kJ/mol | [3] |

| p-Hydroxyazobenzene | Toluene | N/A | ~30 minutes | N/A | [10] |

| p-Hydroxyazobenzene | Ethanol | N/A | 200-300 ms | N/A | [10] |

| Polyhydroxyazobenzenes | Ethanol | N/A | 6-12 ms | N/A | [10] |

| Azobenzo-13-crown ether | Isooctane / Gas Phase | N/A | N/A | 26 kcal/mol (~109 kJ/mol) | [11] |

Factors Influencing Back-Relaxation Kinetics

The electronic properties and steric bulk of substituents on the phenyl rings can dramatically alter the half-life of the cis-isomer.

-

Electronic Effects: Substituents in the para-position generally accelerate the isomerization rate, regardless of whether they are electron-donating or electron-withdrawing, leading to a characteristic V-shaped Hammett plot.[6] This is because both types of substituents can stabilize the transition state. "Push-pull" systems, with a donor on one ring and an acceptor on the other, often exhibit very fast relaxation, particularly in polar solvents, due to strong stabilization of the rotational transition state.[6]

-

Steric Effects: Bulky substituents, especially in the ortho-positions, can sterically hinder the planar trans-state or destabilize the transition state, often leading to a longer cis-isomer half-life.[1]

The polarity of the solvent plays a crucial role, primarily by influencing the energy of the transition state.

-

Polar Solvents: For push-pull azobenzenes, increasing solvent polarity significantly accelerates the thermal relaxation rate.[6][12] This is attributed to the stabilization of the dipolar rotational transition state.[7]

-

Nonpolar Solvents: In nonpolar media, the inversion mechanism is generally favored, and the solvent has a less pronounced effect on the relaxation rate compared to push-pull systems.[9] The solvent's internal pressure can influence the activation energy in these cases.[12]

Experimental Protocols for Kinetic Analysis

The kinetics of thermal back-relaxation are most commonly studied using UV-visible (UV-vis) absorption spectroscopy.[13][14] The trans and cis isomers have distinct absorption spectra; the trans isomer typically shows a strong π-π* transition band in the UV region (~320-350 nm) and a weak n-π* transition in the visible region, while the cis isomer exhibits a decreased π-π* band and a more prominent n-π* band (~440 nm).[15]

-

Sample Preparation: A solution of the azobenzene derivative is prepared in the solvent of interest at a known concentration and placed in a quartz cuvette.

-

Initial State: An initial absorption spectrum of the thermally-equilibrated solution (predominantly trans-isomer) is recorded.

-

trans-to-cis Isomerization: The solution is irradiated with UV light (e.g., 365 nm) until a photostationary state (PSS) is reached, characterized by a maximal population of the cis-isomer. This is confirmed by stable absorption spectra upon continued irradiation.[13]

-

Kinetic Monitoring: The irradiation source is turned off, and the sample is kept in the dark at a constant, controlled temperature. A series of absorption spectra are then recorded at regular time intervals.[14] The thermal decay of the cis-isomer back to the trans-isomer is observed by the recovery of the initial trans absorption band and the disappearance of the cis bands.[3] Isosbestic points, where the absorbance remains constant, indicate a clean conversion between the two species.

-

Data Analysis: The change in absorbance at a specific wavelength (typically the λₘₐₓ of the trans isomer) is plotted against time. This data is then fitted to a first-order kinetic model (ln(A∞ - At) vs. time) to determine the observed rate constant (kobs).

-

Activation Energy Determination: The experiment is repeated at several different temperatures. The activation energy (Ea) and pre-exponential factor (A) are then calculated from an Arrhenius plot (ln(k) vs. 1/T), while activation enthalpy (ΔH‡) and entropy (ΔS‡) can be derived from an Eyring plot.[3]

For reactions with half-lives in the millisecond range, such as those of some hydroxy-substituted azobenzenes, stopped-flow techniques are required.[10][16] This method involves the rapid mixing of two solutions to initiate a reaction, which is then monitored spectrophotometrically with millisecond time resolution.[17][18]

Role of Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and QM/MM methods, are invaluable tools for investigating the thermal isomerization of azobenzene.[6][8] These computational studies allow for:

-

Mechanism Elucidation: Mapping the potential energy surface to identify the transition state structures (for both rotation and inversion) and determine the lowest energy pathway.[6]

-

Prediction of Kinetics: Calculating activation energies and enthalpies, which can be used with Eyring transition state theory to predict reaction rates.[19] These predictions generally show good qualitative agreement with experimental trends.[6]

-

Systematic Screening: Enabling high-throughput virtual screening of large libraries of azobenzene derivatives to identify candidates with desired thermal half-lives for specific applications.[4][5]

Conclusion

The thermal back-relaxation kinetics of cis-azobenzene are a complex function of its molecular architecture and environment. A thorough understanding of the competing inversion and rotation mechanisms, coupled with precise experimental quantification and computational modeling, is essential for the rational design of azobenzene-based systems. For applications in drug development, tailoring the substituent pattern and considering the physiological environment are critical steps in tuning the cis-isomer half-life to achieve the desired therapeutic window of photo-activated medicines.

References

- 1. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Theoretical study of solvent effects on the ground and low-lying excited free energy surfaces of a push-pull substituted azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Stopped-flow - Wikipedia [en.wikipedia.org]

- 17. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 18. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

early synthetic methods for aromatic azo compounds

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction

Aromatic azo compounds, characterized by the functional group Ar-N=N-Ar', represent the largest and most versatile class of synthetic dyes. Their discovery in the mid-19th century was a pivotal moment in synthetic organic chemistry, marking the beginning of the synthetic dye industry and displacing natural dyes that had been used for millennia. The foundation of azo dye synthesis is the diazotization reaction, first reported by the German chemist Peter Griess in 1858. This discovery enabled the creation of a vast spectrum of colors by coupling diazonium salts with various aromatic compounds. The first azo dye, Aniline Yellow, was synthesized in 1859, followed by Bismarck Brown in 1863, which became the first commercially successful azo dye. This guide provides a detailed overview of these foundational synthetic methods, their chemical principles, experimental protocols, and the logical workflows involved.

Core Synthetic Principles: Diazotization and Azo Coupling

The synthesis of aromatic azo compounds is fundamentally a two-stage process: the formation of a diazonium salt via diazotization, followed by an azo coupling reaction.

Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). A critical condition for this reaction is maintaining a low temperature, typically between 0-5°C, as diazonium salts are unstable and can decompose at higher temperatures.

The mechanism begins with the formation of the highly electrophilic nitrosonium ion (NO⁺), which is then attacked by the nucleophilic amine. A series of proton transfer and dehydration steps yield the final aryl diazonium ion.

Caption: General workflow for the synthesis of aromatic azo compounds.

Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the aryl diazonium ion acts as the electrophile. It reacts with an activated, electron-rich aromatic compound, such as another aniline derivative or a phenol. The substitution typically occurs at the para position of the coupling agent. The pH of the reaction medium is crucial: couplings with phenols are performed under mildly alkaline conditions, while couplings with amines are best done in weakly acidic solutions.

Early Synthetic Methods and Protocols

The following sections detail the synthesis of two historically significant early azo dyes.

Aniline Yellow (p-Aminoazobenzene)

Aniline Yellow was the first azo dye to be synthesized. It is formed by the coupling reaction between benzene diazonium chloride and aniline in an acidic medium.

Stage 1: Diazotization of Aniline to form Benzene Diazonium Chloride

-

In a beaker, combine 10 mL of concentrated hydrochloric acid and 20 mL of water.

-

Add 4.5 mL of aniline to the acid solution and stir until a clear solution of aniline hydrochloride is formed.

-

Cool the beaker in an ice bath to bring the temperature of the solution down to 5°C.

-

In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature does not rise above 5°C. The formation of benzene diazonium chloride occurs during this step.

Stage 2: Azo Coupling

-

Prepare the coupling solution by dissolving 4.0 mL of aniline in 4.0 mL of hydrochloric acid.

-

Slowly add this aniline solution to the cold benzene diazonium chloride solution with continuous stirring.

-

A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.

Stage 3: Isolation and Purification

-

Allow the reaction to stand for 15-30 minutes in the ice bath to ensure complete precipitation.

-

Filter the yellow precipitate using a Buchner funnel.

-

Wash the crude product with cold water.

-

The crude sample can be recrystallized by dissolving it in a minimal amount of a suitable solvent like carbon tetrachloride to obtain the pure dye.

| Reactant / Reagent | Quantity | Role | Stage |

| Aniline (for diazotization) | 4.5 mL | Primary Aromatic Amine | Diazotization |

| Concentrated HCl | 10.0 mL | Acid Catalyst | Diazotization |

| Sodium Nitrite (NaNO₂) | 4.0 g | Nitrosating Agent Source | Diazotization |

| Aniline (for coupling) | 4.0 mL | Coupling Component | Azo Coupling |

| Hydrochloric Acid | 4.0 mL | Solvent for Coupling | Azo Coupling |

| Reaction Condition | Value | ||

| Temperature | 0 - 5 °C | Diazotization |

digraph "Aniline_Yellow_Synthesis" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Synthesis Pathway of Aniline Yellow", fontcolor="#202124", size="7.6,5!", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];// Reactants Aniline1 [label="Aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaNO2_HCl [label="NaNO₂ + HCl (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aniline2 [label="Aniline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates & Products Diazonium [label="Benzene Diazonium\nChloride", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline_Yellow [label="Aniline Yellow\n(p-Aminoazobenzene)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aniline1 -> Diazonium; NaNO2_HCl -> Diazonium [label=" 0-5°C\n(Diazotization)", fontcolor="#202124"]; Diazonium -> Aniline_Yellow [label=" Azo Coupling", fontcolor="#202124"]; Aniline2 -> Aniline_Yellow; }

Caption: Reaction pathway for the synthesis of Aniline Yellow.

Bismarck Brown

Bismarck Brown holds the distinction of being the first commercially successful azo dye. Its synthesis is unique because a single reactant, m-phenylenediamine, serves as both the source for the diazonium salt and the coupling component. The process involves a double diazotization followed by coupling.

Note: Early detailed laboratory protocols for Bismarck Brown are less commonly documented than for Aniline Yellow. The following is based on the established reaction chemistry.

Stage 1: Double Diazotization of m-Phenylenediamine

-

Dissolve one molar equivalent of m-phenylenediamine in dilute hydrochloric acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add an aqueous solution containing two molar equivalents of sodium nitrite (NaNO₂) with vigorous stirring, maintaining the low temperature. This step forms the bis(diazonium) salt of the phenylenediamine.

Stage 2: Azo Coupling

-

The newly formed and highly reactive bis(diazonium) ion immediately reacts with two additional molar equivalents of m-phenylenediamine present in the reaction mixture.

-

The coupling occurs to form a complex mixture of azo compounds, with the primary product being the characteristic brown dye.

Stage 3: Isolation

-

The Bismarck Brown dye precipitates from the acidic solution.

-

The precipitate is isolated by filtration and washed with water.

| Reactant / Reagent | Molar Ratio | Role |

| m-Phenylenediamine | 1 | Diazo Component |

| Sodium Nitrite (NaNO₂) | 2 | Nitrosating Agent Source |

| Hydrochloric Acid (HCl) | >2 | Acid Catalyst |

| m-Phenylenediamine | 2 | Coupling Component |

| Reaction Condition | Value | |

| Temperature | 0 - 5 °C |

digraph "Bismarck_Brown_Synthesis" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Synthesis Pathway of Bismarck Brown", fontcolor="#202124", size="7.6,5!", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];// Reactants MPD1 [label="m-Phenylenediamine\n(1 equivalent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaNO2_HCl [label="2 eq. NaNO₂ + HCl (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MPD2 [label="m-Phenylenediamine\n(2 equivalents)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates & Products Bis_Diazonium [label="Bis(diazonium) Salt\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Bismarck_Brown [label="Bismarck Brown\n(Mixture of Azo Compounds)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MPD1 -> Bis_Diazonium; NaNO2_HCl -> Bis_Diazonium [label=" Double\nDiazotization", fontcolor="#202124"]; Bis_Diazonium -> Bismarck_Brown [label=" Azo Coupling", fontcolor="#202124"]; MPD2 -> Bismarck_Brown; }

Caption: Reaction pathway for the synthesis of Bismarck Brown.

Conclusion

The , pioneered by chemists like Peter Griess, laid the groundwork for modern industrial organic chemistry. The two-step process of diazotization and azo coupling is a robust and versatile method that allowed for the creation of a wide array of dyes from simple coal tar derivatives like aniline. The synthesis of Aniline Yellow and Bismarck Brown are classic examples that demonstrate the fundamental principles of this chemistry. These foundational techniques, while refined over the past century, remain central to the synthesis of many azo compounds used today in various scientific and industrial fields, including their application as biological stains and pH indicators, which are relevant to drug development and research.

A Deep Dive into the Molecular Machinery of Azobenzene: A Technical Guide to Theoretical and Computational Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives represent a cornerstone in the development of photoresponsive materials and photopharmaceuticals.[1][2][3] Their ability to undergo reversible trans-cis isomerization upon light irradiation allows for the precise spatiotemporal control of molecular systems, opening up avenues for targeted drug delivery, molecular switches, and advanced optical materials.[1][4][5] A profound understanding of the structural dynamics and electronic properties of azobenzene is paramount for the rational design of novel photoswitches with tailored properties. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the intricate structure-function relationships of azobenzene, with a focus on data presentation, detailed experimental and computational protocols, and visual representations of key processes.

Core Concepts in Azobenzene Isomerization

The photoisomerization of azobenzene involves the interconversion between its two diastereomers: the thermodynamically more stable trans (E) isomer and the metastable cis (Z) isomer. The trans isomer is nearly planar, while the cis isomer has a non-planar, bent structure.[6] This structural change is the basis for its function as a molecular switch.

The isomerization process can be triggered by light or heat. Photoisomerization from the trans to the cis form is typically induced by UV light (around 320-380 nm), corresponding to the intense π→π* transition. The reverse cis to trans isomerization can be achieved with visible light (around 400-450 nm), targeting the weaker n→π* transition, or through thermal relaxation.[7]

Two primary mechanisms have been proposed for the isomerization process:

-

Rotation: This pathway involves the rotation around the N=N double bond.

-

Inversion: This mechanism proceeds through an inversion at one of the nitrogen atoms.[1][7][8]